![molecular formula C12H19NO4 B1524245 Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate CAS No. 1185884-99-4](/img/structure/B1524245.png)
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Overview
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a chemical compound with the CAS Number: 1185884-99-4 . It has a molecular weight of 241.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-[(tert-butoxycarbonyl)amino]-3-pentynoate . The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) .Physical And Chemical Properties Analysis
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a powder that is stored at room temperature . It has a molecular weight of 241.29 .Scientific Research Applications
Synthesis of Peptidomimetics
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate: is used in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. They are used to inhibit the interaction between a protein and its partner .
Development of Protease Inhibitors
This compound serves as a building block in the development of protease inhibitors. Protease inhibitors are a class of antiviral drugs widely used to treat HIV/AIDS and hepatitis C .
Creation of Bioactive Molecules
Researchers utilize this compound for the creation of bioactive molecules that can interact with biological systems, potentially leading to new drug discoveries .
Drug Design and Discovery
The compound’s unique structure makes it valuable in drug design and discovery, particularly in the creation of new pharmaceuticals with improved efficacy and safety profiles .
Chemical Biology Studies
It is instrumental in chemical biology studies where it’s used to probe the function of biological molecules and pathways through the synthesis of novel compounds .
Material Science Research
In material science, this compound can be used to synthesize new polymers or modify the properties of existing ones, leading to the development of new materials with specific characteristics .
Agricultural Chemistry
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate: can be applied in agricultural chemistry to synthesize compounds that could serve as growth promoters or pesticides .
Analytical Chemistry
Lastly, in analytical chemistry, it can be used as a standard or reagent in chromatography and mass spectrometry to identify and quantify other substances .
properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGRVVZCJZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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